![molecular formula C10H12F2N2O B1521709 3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide CAS No. 1038293-42-3](/img/structure/B1521709.png)

3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide

Overview

Description

“3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide” is a chemical compound with the CAS Number: 1038293-42-3 . It has a molecular weight of 214.21 and its IUPAC name is 3-amino-2-(3,4-difluorobenzyl)propanamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12F2N2O/c11-8-2-1-6 (4-9 (8)12)3-7 (5-13)10 (14)15/h1-2,4,7H,3,5,13H2, (H2,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications

Application 1: Use in Chemical Research

1. Specific Scientific Field: Chemistry

3. Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this compound are not detailed in the available resources .

4. Results or Outcomes: The specific results or outcomes of using this compound in chemical research are not detailed in the available resources .

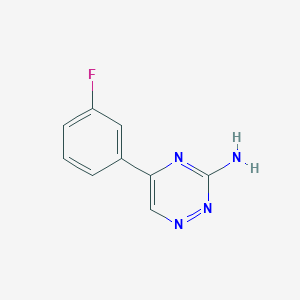

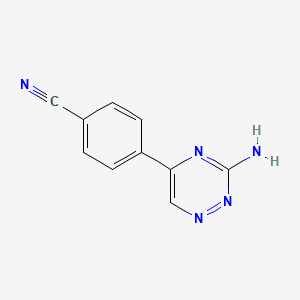

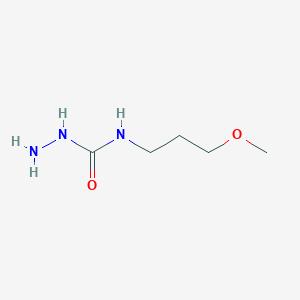

Application 2: Use in the Study of Blatter Radicals

1. Specific Scientific Field: Physical Chemistry

3. Methods of Application or Experimental Procedures: The compound was prepared through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 . Cyclic voltammetry showed that both radicals are oxidized and reduced chemically and electrochemically reversibly .

4. Results or Outcomes: EPR spectroscopy indicated that spin density is mainly delocalized on the triazinyl moiety of the heterocycle . Magnetic susceptibility measurements in the 2–300 K region showed that in crystals of the radicals, strong antiferromagnetic interactions are dominant .

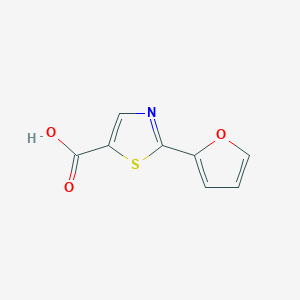

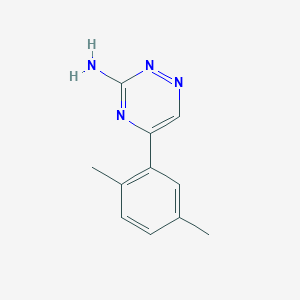

Application 3: Use in the Dimroth Rearrangement

1. Specific Scientific Field: Organic Chemistry

3. Methods of Application or Experimental Procedures: The rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light . The specific route by which the Dimroth rearrangement takes place depends on many factors, but in general, three fundamentally different stages can be identified: 1) formation of an adduct by an attack of the heterocyclic ring by a nucleophile, 2) electrocyclic ring opening in the adduct followed by rotation around the single bond, and 3) closure of the ring with the participation of other structural units .

4. Results or Outcomes: The Dimroth rearrangement has been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .

Application 4: Use in Difluoromethylation Processes

1. Specific Scientific Field: Organic Chemistry

3. Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this compound in difluoromethylation processes are not detailed in the available resources .

4. Results or Outcomes: The recent advances made in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

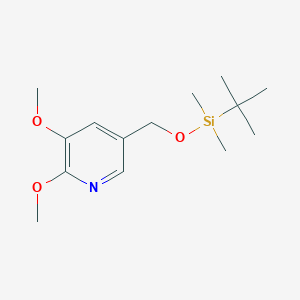

Application 5: Use in the Synthesis of Fluorine-Containing Pyridine Aldoximes

1. Specific Scientific Field: Organic Chemistry

3. Methods of Application or Experimental Procedures: The Baltz-Schiemann technique was used to convert 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine . Subsequent permanganate oxidation provided the desired acid .

4. Results or Outcomes: The synthesis of these fluorine-containing pyridine aldoximes could potentially be used in the development of treatments for organophosphorus nerve-agent poisoning .

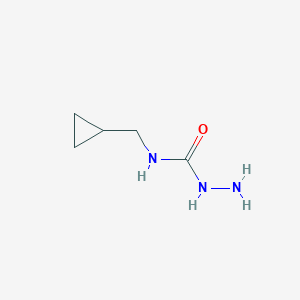

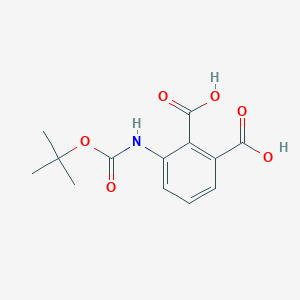

Application 6: Use in the Synthesis of Large Biomolecules

1. Specific Scientific Field: Biochemistry

3. Methods of Application or Experimental Procedures: The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .

4. Results or Outcomes: This method has streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name |

2-(aminomethyl)-3-(3,4-difluorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2O/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPXBCUEFNHXBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(CN)C(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521626.png)